dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose
Description
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Properties
IUPAC Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAHWQWZRRHSCD-QMMSDIQLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2Na2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745634 | |
| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148296-43-9 | |
| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
dTDP-alpha-glucose (thymidine diphosphate glucose) and its derivatives, including TDP-alpha-G and TDP-alpha-Glc, are essential nucleotide sugars involved in various biological processes. They serve as substrates for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, playing a critical role in polysaccharide biosynthesis, cell wall formation, and other metabolic pathways.
Chemical Structure and Properties
The chemical structure of dTDP-alpha-glucose is characterized by a thymidine moiety linked to a diphosphate group and an alpha-glucose unit. This structure allows it to participate in enzymatic reactions that require nucleotide sugars. The disodium salt form (dTDP-alpha-glc-Na2) enhances its solubility and stability in biological systems.
Biological Functions
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Substrate for Glycosyltransferases : dTDP-alpha-glucose is a key substrate for enzymes involved in the synthesis of polysaccharides. These enzymes include:
- Galactosyltransferases : Involved in the biosynthesis of galactan.
- Mannosyltransferases : Essential for mannan biosynthesis.
- Role in Cell Wall Synthesis : In bacteria and plants, dTDP-alpha-glucose is crucial for the synthesis of cell wall components, such as peptidoglycan and cellulose. This function is vital for maintaining cell integrity and shape.
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Metabolic Pathways : dTDP-alpha-glucose participates in several metabolic pathways, including:
- Nucleotide Sugar Metabolism : It is interconverted with other nucleotide sugars through specific enzymes, contributing to the overall sugar nucleotide pool within cells.
Enzymatic Activity
The enzymatic activity associated with dTDP-alpha-glucose involves various glycosyltransferases that utilize this compound as a donor substrate. For instance:
| Enzyme Type | Reaction Type | Specificity |
|---|---|---|
| Galactosyltransferase | Transfers galactose to acceptor | High specificity for dTDP-alpha-Glc |
| Mannosyltransferase | Transfers mannose to acceptor | Utilizes dTDP-alpha-Glc effectively |
| N-acetylglucosaminyltransferase | Involved in chitin synthesis | Active with dTDP derivatives |
Case Studies
- Enzymatic Characterization : A study on Erwinia amylovora demonstrated that glucose-1-phosphate uridylyltransferase exhibited significant activity with various sugar 1-phosphates, including dTDP-alpha-glucose. The enzyme showed high conversion rates under optimal conditions, indicating the importance of this nucleotide sugar in bacterial metabolism .
- Pathological Implications : Research has indicated that alterations in the levels of dTDP-alpha-glucose can affect polysaccharide synthesis in pathogenic bacteria, potentially leading to virulence changes. For example, strains deficient in glycosyltransferase activity showed reduced virulence due to impaired cell wall integrity .
- Therapeutic Potential : The modulation of dTDP-alpha-glucose levels has been explored as a therapeutic avenue in treating bacterial infections by targeting glycosyltransferases for inhibition, thereby disrupting cell wall synthesis .
Scientific Research Applications
Biochemical Role and Enzymatic Reactions
dTDP-alpha-glucose is primarily involved in glycosylation reactions, where it serves as a donor of glucose units in the biosynthesis of polysaccharides and glycoproteins. The compound is utilized by glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules.
Key Enzymatic Applications:
- Glycosyltransferases : dTDP-alpha-glucose is a substrate for various glycosyltransferases that synthesize polysaccharides in bacteria and plants. For example, it is crucial for the synthesis of cell wall components such as peptidoglycan in bacteria .
- Nucleotide Sugar Interconversion : Research has shown that mutations in enzymes like RmlA can enhance substrate tolerance for dTDP-sugars, allowing for broader applications in synthetic biology .
Metabolic Engineering
The manipulation of pathways involving dTDP-alpha-glucose has significant implications for metabolic engineering, particularly in the production of biofuels and biochemicals.
Applications in Metabolic Pathways:
- Lysine Production : Studies have demonstrated that optimizing pathways involving dTDP-sugars can enhance lysine production in microorganisms like Corynebacterium glutamicum. By upregulating enzymes associated with the pentose phosphate pathway, researchers achieved improved yields .
- Biosynthesis of Natural Products : dTDP-sugars are integral to the biosynthesis of secondary metabolites, including antibiotics and other pharmaceuticals. The ability to engineer pathways to utilize these nucleotide sugars can lead to novel drug development .
Therapeutic Potential
The inhibition of enzymes that utilize dTDP-alpha-glucose can have therapeutic implications, particularly in managing diseases such as diabetes.
Research Insights:
- Alpha-Glucosidase Inhibition : Compounds similar to dTDP-alpha-glucose have been studied for their ability to inhibit alpha-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. Inhibitors can help manage postprandial blood glucose levels, offering potential treatments for type 2 diabetes .
- Natural Product Derivatives : Natural products derived from plants that interact with dTDP-sugars have shown promise as anti-diabetic agents, emphasizing the need for further exploration of these compounds .
Case Studies and Research Findings
Several studies highlight the diverse applications of dTDP-alpha-glucose and its derivatives:
Preparation Methods
Galactose-to-Glucose Conversion Pathway
A 16-step chemical synthesis starting from D-galactose was developed to produce dTDP-4-amino-4,6-dideoxy-α-D-glucose, a derivative of dTDP-α-Glc. The process begins with protecting-group manipulation:
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6-Deoxygenation : Tosylation at the 6-position of galactose followed by hydride displacement eliminates the hydroxyl group.
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4-Amination : Tosylation at the 4-position enables azide substitution via sodium azide, later reduced to an amine by hydrogenation.
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Glycosyl Phosphate Formation : The glycosyl trichloroacetimidate intermediate reacts with dibenzyl phosphate to form the glycosyl phosphate.
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Coupling with Thymidine Phosphate : The glycosyl phosphate is coupled with an activated thymidine monophosphate (TMP) to yield the final dTDP derivative.
This method achieves an overall yield of 2.5%, limited by low efficiency in the azide displacement and purification challenges.
Direct Phosphorylation and Activation
Alternative routes utilize glucose-1-phosphate as a starting material. Thymidine triphosphate (TTP) is coupled to glucose-1-phosphate via nucleotidyltransferases, but chemical activation without enzymes requires harsh conditions. For example, DCC (dicyclohexylcarbodiimide)-mediated coupling in anhydrous dimethylformamide achieves TDP-α-Glc formation but with <10% yield due to side reactions.
Enzymatic Synthesis and One-Pot Systems
Enzymatic methods dominate industrial and laboratory-scale production due to higher specificity and milder reaction conditions.
Thymidylyltransferase-Catalyzed Pathways
The enzyme RfbA (α-D-glucose-1-phosphate thymidylyltransferase) catalyzes the conversion of glucose-1-phosphate and TTP to TDP-α-Glc. A one-pot system integrating three kinases (TK, TMK, NDK) and RfbA streamlines production:
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TTP Generation : Thymidine is phosphorylated sequentially by thymidine kinase (TK), thymidylate kinase (TMK), and nucleoside diphosphate kinase (NDK) in the presence of ATP.
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Coupling Reaction : RfbA transfers TMP to glucose-1-phosphate, yielding TDP-α-Glc.
This method achieves ~85% conversion efficiency with a reaction scale of 15 mL producing 1.2 g of TDP-α-Glc.
Purification and Stabilization Techniques
Ion-Exchange Chromatography
TDP-α-Glc-Na₂ is purified using DEAE-Sepharose columns. The negatively charged phosphate groups bind to the resin, eluting with a linear NaCl gradient (0–500 mM). Purity exceeds 95% as verified by HPLC.
Ethanol Precipitation
Crude enzymatic reactions are quenched with ice-cold ethanol (3:1 v/v), precipitating TDP-α-Glc-Na₂. Centrifugation at 10,000 × g for 15 min yields a pellet resolubilized in Milli-Q water.
| Purification Step | Yield | Purity |
|---|---|---|
| Ethanol Precipitation | 70–80% | 80–85% |
| Ion-Exchange Chromatography | 90–95% | 95–99% |
| Reverse-Phase HPLC | 50–60% | >99% |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
¹H and ³¹P NMR confirm the α-anomeric configuration and diphosphate linkage. Key signals include:
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 585.1 [M–2Na+H]⁻ for dTDP-α-Glc-Na₂ (calculated 585.08).
Comparative Analysis of Synthesis Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | 2.5% | 7–10 days | High | Low |
| Enzymatic One-Pot | 85% | 6–8 hours | Moderate | High |
| Hybrid Chemoenzymatic | 45% | 2 days | High | Moderate |
Key Findings :
Q & A
Q. How can researchers validate the role of TDP-α-Glc in retaining glycosyltransferase mechanisms?
- Methodological Answer : Use heavy-atom isotope labeling (¹⁸O or ³³S) to track stereochemical outcomes during glycosyl transfer. Combine with X-ray crystallography (e.g., Hg-derivatized crystals) to resolve active-site geometries. Validate retaining mechanisms via ¹³C-NMR analysis of product anomeric configuration .
Q. What controls are essential for ensuring reproducibility in TDP-α-Glc-based assays?
- Methodological Answer : Include (1) negative controls (heat-inactivated enzyme or substrate-free reactions), (2) internal standards (e.g., deuterated TDP-α-Glc for LC-MS), and (3) cross-validated positive controls (commercial glycosyltransferases with known kinetics). Document buffer composition, divalent cation concentrations (Mn²⁺/Mg²⁺), and temperature gradients in metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
